N-[[1-(2-amino-3-methylbutanoyl)pyrrolidin-3-yl]methyl]-N-methylacetamide
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Overview
Description
N-[[1-(2-amino-3-methylbutanoyl)pyrrolidin-3-yl]methyl]-N-methylacetamide is a complex organic compound featuring a pyrrolidine ring, which is a five-membered nitrogen-containing heterocycle
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[[1-(2-amino-3-methylbutanoyl)pyrrolidin-3-yl]methyl]-N-methylacetamide typically involves the formation of the pyrrolidine ring followed by functionalization. One common method involves the reaction of a suitable amine with an acylating agent under controlled conditions. The reaction conditions often include the use of solvents such as methanol or ethanol and catalysts to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound may involve more scalable methods such as continuous flow synthesis, which allows for better control over reaction conditions and yields. The use of automated systems and reactors can enhance the efficiency and consistency of the production process .
Chemical Reactions Analysis
Types of Reactions
N-[[1-(2-amino-3-methylbutanoyl)pyrrolidin-3-yl]methyl]-N-methylacetamide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen or add hydrogen to the molecule.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The conditions vary depending on the desired transformation but often involve controlled temperatures and pH levels .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine derivatives .
Scientific Research Applications
N-[[1-(2-amino-3-methylbutanoyl)pyrrolidin-3-yl]methyl]-N-methylacetamide has several applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: It can be used in studies involving enzyme interactions and protein binding.
Industry: It can be used in the production of pharmaceuticals and other fine chemicals.
Mechanism of Action
The mechanism of action of N-[[1-(2-amino-3-methylbutanoyl)pyrrolidin-3-yl]methyl]-N-methylacetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrrolidine ring plays a crucial role in binding to these targets, influencing their activity and leading to the desired biological effects. The exact pathways involved can vary depending on the specific application and target .
Comparison with Similar Compounds
Similar Compounds
2-Amino-3-methyl-1-pyrrolidin-1-yl-butan-1-one: This compound shares a similar pyrrolidine ring structure but differs in its functional groups.
Pyrrolidine-2-one: Another compound with a pyrrolidine ring, but with different substituents and properties.
Uniqueness
N-[[1-(2-amino-3-methylbutanoyl)pyrrolidin-3-yl]methyl]-N-methylacetamide is unique due to its specific combination of functional groups and the resulting biological activity. Its structure allows for specific interactions with molecular targets, making it a valuable compound in medicinal chemistry .
Properties
Molecular Formula |
C13H25N3O2 |
---|---|
Molecular Weight |
255.36 g/mol |
IUPAC Name |
N-[[1-(2-amino-3-methylbutanoyl)pyrrolidin-3-yl]methyl]-N-methylacetamide |
InChI |
InChI=1S/C13H25N3O2/c1-9(2)12(14)13(18)16-6-5-11(8-16)7-15(4)10(3)17/h9,11-12H,5-8,14H2,1-4H3 |
InChI Key |
YHKFGTJOXSSYSB-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C(C(=O)N1CCC(C1)CN(C)C(=O)C)N |
Origin of Product |
United States |
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